molecular formula C11H18N2O B11904201 Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone

Cat. No.: B11904201
M. Wt: 194.27 g/mol
InChI Key: ITXVAXPUWMONFW-UHFFFAOYSA-N
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Description

Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone (CAS: 1181313-51-8) is a spirocyclic compound featuring a diazaspiro[4.4]nonane core fused with a cyclopropanecarbonyl group. Its molecular formula is C₁₁H₁₈N₂O (MW: 194.27), and it is characterized by a rigid bicyclic structure that confers conformational constraints, making it valuable in medicinal chemistry for targeting receptors or enzymes with high specificity . The compound is synthesized and supplied by MolCore at ≥98% purity, emphasizing its role as a critical intermediate in pharmaceutical research .

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone

InChI

InChI=1S/C11H18N2O/c14-10(9-1-2-9)13-6-4-11(8-13)3-5-12-7-11/h9,12H,1-8H2

InChI Key

ITXVAXPUWMONFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC3(C2)CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate diamine precursors with cyclopropyl ketones under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced monitoring systems ensures consistent product quality and adherence to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone, with the CAS number 1181313-51-8, is a compound that has garnered attention in various scientific research fields due to its unique structural properties and potential applications. This article will explore its applications, particularly in medicinal chemistry, material science, and as a synthetic intermediate.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects. Its unique structure allows it to interact with biological targets in ways that are not possible with more conventional compounds.

Case Studies

  • Antidepressant Activity : Research has indicated that similar diazaspiro compounds exhibit antidepressant properties by modulating neurotransmitter systems. For instance, compounds with a spirocyclic structure have shown promise in enhancing serotonin and norepinephrine levels in preclinical studies.
  • Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism involves the interference with specific cellular pathways that control cell growth and apoptosis.

Material Science

The unique structural characteristics of this compound allow it to be utilized in the development of novel materials.

Applications

  • Polymer Chemistry : The compound can serve as a monomer or crosslinking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties or thermal stability.
  • Nanotechnology : Its ability to form stable complexes can be exploited in creating nanomaterials for drug delivery systems or as components in electronic devices.

Synthetic Intermediate

This compound can also function as an important synthetic intermediate in the preparation of other complex molecules.

Synthesis Pathways

  • Building Block for Complex Molecules : It can be used to synthesize other biologically active compounds by undergoing various chemical transformations such as alkylation or acylation.
  • Functionalization Reactions : The presence of functional groups allows for further derivatization, making it a versatile building block in organic synthesis.

Data Table of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAntidepressant and anticancer activityModulates neurotransmitter systems; inhibits cancer cell proliferation
Material SciencePolymer chemistry and nanotechnologyEnhances mechanical properties; stable drug delivery systems
Synthetic IntermediateBuilding block for complex moleculesVersatile transformations leading to diverse derivatives

Mechanism of Action

The mechanism of action of Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Spiro Systems

Cyclopropyl(2,7-diazaspiro[3.5]nonan-2-yl)methanone
  • CAS : 1784618-79-6
  • Molecular Formula : C₁₁H₁₈N₂O (MW: 194.27)
  • Key Differences: The spiro system here is diazaspiro[3.5]nonane, which reduces the size of one ring (5-membered vs. 4-membered in the target compound).
  • Applications: Limited data on biological activity, but commercial availability (2 suppliers) suggests utility in drug discovery .
Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone
  • CAS : 303151-55-5
  • Molecular Formula : C₁₇H₁₉FN₂O₂ (MW: 306.35)
  • Key Differences : Incorporates a 1-oxa-4,8-diazaspiro[4.5]decane core with a fluorine-substituted pyridine moiety. The oxygen atom and larger spiro system enhance polarity and metabolic stability .

Analogues with Varied Substituents

3-Phenyl-1-(7-(3-phenylpropyl)-2,7-diazaspiro[4.4]nonan-2-yl)-propan-1-one (15c)
  • Molecular Formula : C₂₅H₃₂N₂O (MW: 376.54)
  • Key Differences: Retains the diazaspiro[4.4]nonane core but substitutes the cyclopropyl group with a 3-phenylpropionyl chain.
  • Pharmacology : Demonstrated sigma receptor binding, suggesting neurotherapeutic applications .
1-(4-Chlorophenyl)cyclopropylmethanone Derivatives (e.g., 3c)
  • Molecular Formula : C₁₄H₁₆ClN₃O (MW: 277.75 for 3c)
  • Key Differences : Replaces the diazaspiro system with a piperazine ring , simplifying the scaffold while retaining the cyclopropane-carbonyl motif.
  • Pharmacology : Exhibited dual anticancer (MDA-MB-435 cell line) and antituberculosis activity (MIC: <10 µg/mL) .

Key Research Findings and Implications

  • Structural Rigidity vs.
  • Pharmacological Potential: While the target compound lacks direct activity data, analogues like 15c (sigma receptor ligand) and 3c (dual anticancer/antituberculosis) highlight the scaffold's versatility .
  • Synthetic Challenges : The spirocyclic systems (e.g., [4.4] vs. [3.5]) require specialized synthetic routes, such as acyl chloride coupling () or reductive amination (), impacting scalability .

Q & A

Q. What are the optimal synthetic routes for Cyclopropyl(2,7-diazaspiro[4.4]nonan-2-yl)methanone, and how can purity be ensured?

The synthesis of spirocyclic compounds like this often involves cyclization reactions. A common strategy includes reacting diamines (e.g., 1,1-diamino-2-methylcyclohexane) with bifunctional electrophiles (e.g., 1,3-dibromopropane) in the presence of a base (e.g., KOH) to form the spirocyclic core . Subsequent functionalization with a cyclopropane carbonyl group may employ cyclopropanecarbonyl chloride under anhydrous conditions. Purification typically involves distillation or chromatography (e.g., silica gel column chromatography with EtOAc/hexane gradients) . Yield optimization requires precise stoichiometric control and inert atmospheres to prevent side reactions.

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the spirocyclic structure and substituent positions. For example, distinct splitting patterns in the 1^1H NMR spectrum can confirm the cyclopropyl group’s presence .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. The compound’s spirocyclic geometry (bond angles, torsion angles) can be validated via this method .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula accuracy, particularly for distinguishing isomers .

Advanced Research Questions

Q. How does the spirocyclic architecture influence binding to biological targets, such as KRAS or osteoclast-related proteins?

The rigid spirocyclic scaffold enhances binding selectivity by restricting conformational flexibility, allowing precise interactions with hydrophobic pockets in targets like KRAS G12C mutants. Molecular docking studies (using software like AutoDock Vina) reveal that the cyclopropyl group and diazaspiro nitrogen atoms form hydrogen bonds and van der Waals contacts with catalytic residues . For osteoclast inhibition, preclinical assays (e.g., TRAP staining in RAW 264.7 cells) demonstrate dose-dependent suppression of osteoclastogenesis, likely via RANKL pathway modulation .

Q. What contradictions exist in reported biological activities, and how can they be resolved?

Some studies report potent KRAS inhibition (IC50_{50} < 100 nM) , while others highlight variability in cellular uptake due to the compound’s logP (~2.5) and polar surface area (~60 Ų), which affect membrane permeability . To resolve discrepancies:

  • Use isothermal titration calorimetry (ITC) to measure binding affinities under standardized buffer conditions.
  • Perform comparative pharmacokinetic studies in multiple cell lines (e.g., HCT-116 vs. A549) to assess context-dependent efficacy .

Q. How can computational methods guide the rational design of derivatives with improved pharmacokinetics?

  • QSAR Modeling : Train models on datasets of spirocyclic analogs to predict ADMET properties (e.g., bioavailability, CYP450 inhibition) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories to identify residues critical for binding .
  • Metabolite Prediction : Tools like GLORY predict oxidation sites (e.g., cyclopropane ring opening) to prioritize stable derivatives .

Methodological Challenges and Solutions

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

Challenge Solution Reference
Low yield in cyclopropane couplingUse Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester derivatives
Epimerization during purificationEmploy chiral HPLC with cellulose-based columns
Byproduct formation in spirocyclizationOptimize reaction temperature (0–5°C) and additive (e.g., ZnCl2_2)

Q. How can researchers validate target engagement in complex biological systems?

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of KRAS in lysates after compound treatment .
  • Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) into the compound to crosslink with proximal proteins, followed by LC-MS/MS identification .

Data Interpretation and Reproducibility

Q. Why do crystallographic data sometimes conflict with computational docking poses?

Crystal structures represent static snapshots, while docking simulations may overlook protein flexibility. To address this:

  • Perform ensemble docking using multiple protein conformations (e.g., from NMR or MD simulations) .
  • Validate with mutagenesis studies (e.g., alanine scanning of predicted binding residues) .

Q. What strategies ensure reproducibility in biological assays?

  • Standardized Protocols : Use identical cell lines (e.g., ATCC-validated), passage numbers, and serum concentrations .
  • Positive Controls : Include reference inhibitors (e.g., Sotorasib for KRAS assays) in each experiment .

Future Research Directions

Q. Which understudied applications of this compound warrant exploration?

  • Neurodegenerative Diseases : Screen for tau protein aggregation inhibition using thioflavin T assays .
  • Antimicrobial Resistance : Test synergy with β-lactams against MRSA via checkerboard MIC assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.